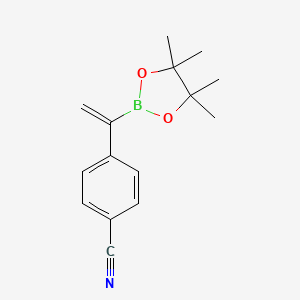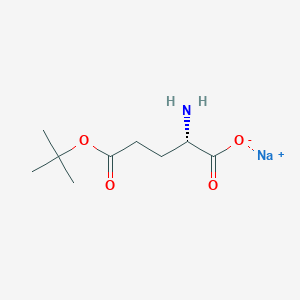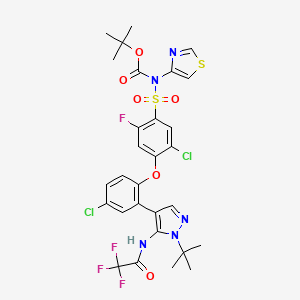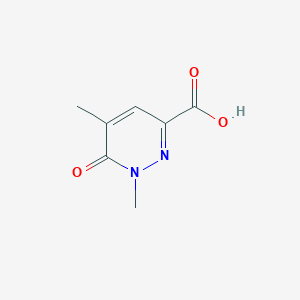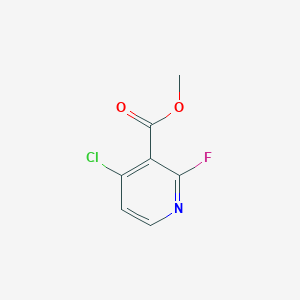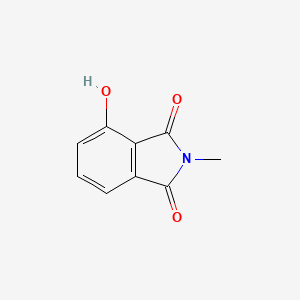
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is notable for its ability to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity. The presence of both a phosphine and an amine group in its structure allows it to act as a bidentate ligand, providing stability and specificity to the metal center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.
Attachment to the Amine: The diphenylphosphanyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Chiral Center: The chiral center is introduced by reacting the intermediate with a chiral amine, such as (S)-N-methylethan-1-amine, under appropriate conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the metal center in its complexes.
Substitution: The amine and phosphine groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals like palladium, rhodium, and iridium, which are then used to catalyze reactions such as hydrogenation, hydroformylation, and cross-coupling with high enantioselectivity.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of metal-based drugs. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalysis helps in the efficient synthesis of complex molecules, reducing the need for extensive purification steps.
Mécanisme D'action
The mechanism by which (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine exerts its effects involves coordination with a metal center. The phosphine and amine groups act as electron donors, stabilizing the metal and facilitating various catalytic cycles. The chiral center ensures that the reactions proceed with high enantioselectivity, making it a valuable ligand in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine: The enantiomer of the compound , used in similar applications but with opposite chirality.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate phosphine ligand used in similar catalytic processes but lacks the chiral center.
Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in catalysis but does not provide the same level of enantioselectivity.
Uniqueness
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is unique due to its chiral nature and ability to act as a bidentate ligand. This combination allows it to form highly stable and selective complexes with transition metals, making it particularly valuable in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C21H22NP |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m0/s1 |
Clé InChI |
FDKXFWNTWXDTPN-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
SMILES canonique |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


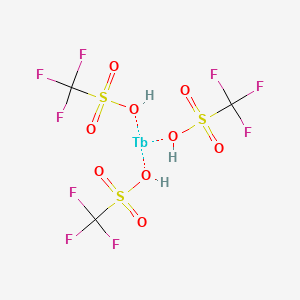
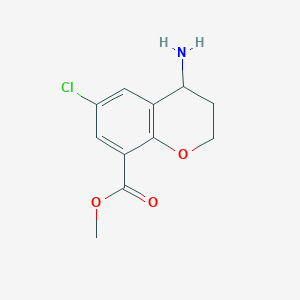


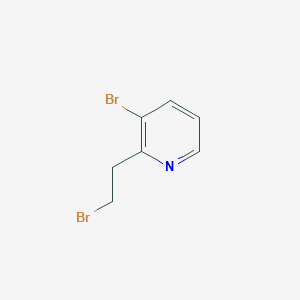
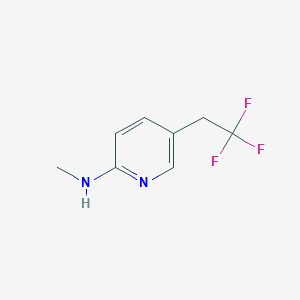
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
